molecular formula C22H17N3O6S B2519175 (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate CAS No. 683250-60-4

(E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate

Cat. No. B2519175
CAS RN: 683250-60-4
M. Wt: 451.45
InChI Key: XZONJSNIWOWDBC-FRKPEAEDSA-N
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Description

(E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a useful research compound. Its molecular formula is C22H17N3O6S and its molecular weight is 451.45. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Vinyl-substituted Compounds Research has demonstrated efficient synthesis methods for vinyl-substituted compounds, including those similar to the specified compound, utilizing o-nitrophenyl sulfoxide precursors. These methods are cost-effective, avoiding the use of toxic metals and leveraging cheap o-nitrothiophenol, which is crucial for synthesizing bioactive compounds and intermediates (Pardeshi et al., 2013).

Cyclopropanation in Synthesis Another approach involves the asymmetric cyclopropanation of chiral vinyl sulfoxides, leading to enantiomerically pure cyclopropane-phosphonic acids, which are analogs of known antagonists. This methodology is significant for creating constrained analogs of bioactive molecules, demonstrating the versatility of vinyl compounds in synthesis (Midura & Mikołajczyk, 2002).

Novel Materials and Security Inks Vinyl compounds have been utilized to create novel materials with unique properties, such as half-cut cruciform molecules that exhibit significant morphology-dependent fluorochromism. These materials can be used in applications like security inks, showcasing the compound's relevance in material science (Lu & Xia, 2016).

Organic Sensitizers for Solar Cells In the field of renewable energy, derivatives of vinyl compounds have been explored as organic sensitizers for solar cell applications. The engineering of these molecules at a molecular level to include donor, electron-conducting, and anchoring groups leads to high efficiencies in converting photon energy to electrical energy. This research underlines the potential of vinyl compounds in photovoltaic technology (Kim et al., 2006).

Electrochemical Applications Vinyl compounds have also been investigated for their electrochemical applications, such as in the synthesis of low band gap polymers for electrochromic studies. These studies reveal how such compounds can be polymerized with other monomers to achieve materials with desirable optical and electrochromic properties, indicating their utility in creating advanced materials for electronic devices (Soylemez et al., 2015).

properties

IUPAC Name

[4-[(E)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6S/c1-13(26)31-21-19(29-2)8-14(9-20(21)30-3)7-16(11-23)22-24-18(12-32-22)15-5-4-6-17(10-15)25(27)28/h4-10,12H,1-3H3/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZONJSNIWOWDBC-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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